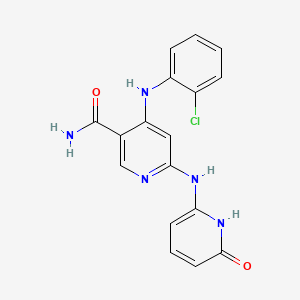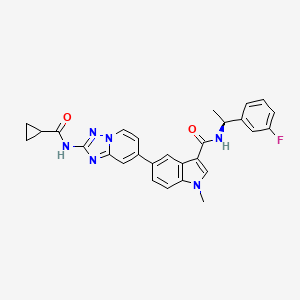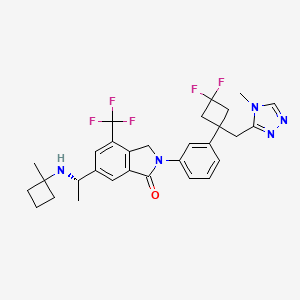
Cbl-b-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbl-b-IN-6 is a small-molecule inhibitor targeting the Casitas B-lineage lymphoma-b (Cbl-b) protein, which is a member of the RING-type E3 ubiquitin ligases. This compound has shown potential in modulating immune responses, making it a promising candidate for cancer immunotherapy .
Métodos De Preparación
The synthesis of Cbl-b-IN-6 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using optimized conditions to produce the compound in larger quantities.
Análisis De Reacciones Químicas
Cbl-b-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Cbl-b-IN-6 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the ubiquitination process and the role of E3 ligases. In biology, it helps in understanding the regulation of immune responses. In medicine, it is being explored for its potential in cancer immunotherapy, as it can modulate the activity of immune cells to enhance anti-tumor responses .
Mecanismo De Acción
The mechanism of action of Cbl-b-IN-6 involves the inhibition of the Cbl-b protein. This inhibition prevents the ubiquitination and subsequent degradation of target proteins, leading to enhanced signaling pathways that promote immune cell activation. The molecular targets and pathways involved include the interaction with the tyrosine kinase binding domain and the linker helix region of Cbl-b .
Comparación Con Compuestos Similares
Cbl-b-IN-6 is unique compared to other similar compounds due to its high specificity and potency in inhibiting Cbl-b. Similar compounds include other Cbl-b inhibitors and c-Cbl inhibitors, which also target the ubiquitination process but may have different selectivity and efficacy profiles .
Propiedades
Fórmula molecular |
C30H32F5N5O |
|---|---|
Peso molecular |
573.6 g/mol |
Nombre IUPAC |
2-[3-[3,3-difluoro-1-[(4-methyl-1,2,4-triazol-3-yl)methyl]cyclobutyl]phenyl]-6-[(1S)-1-[(1-methylcyclobutyl)amino]ethyl]-4-(trifluoromethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C30H32F5N5O/c1-18(37-27(2)8-5-9-27)19-10-22-23(24(11-19)30(33,34)35)14-40(26(22)41)21-7-4-6-20(12-21)28(15-29(31,32)16-28)13-25-38-36-17-39(25)3/h4,6-7,10-12,17-18,37H,5,8-9,13-16H2,1-3H3/t18-/m0/s1 |
Clave InChI |
WPMBSZUSDZRKJO-SFHVURJKSA-N |
SMILES isomérico |
C[C@@H](C1=CC2=C(CN(C2=O)C3=CC=CC(=C3)C4(CC(C4)(F)F)CC5=NN=CN5C)C(=C1)C(F)(F)F)NC6(CCC6)C |
SMILES canónico |
CC(C1=CC2=C(CN(C2=O)C3=CC=CC(=C3)C4(CC(C4)(F)F)CC5=NN=CN5C)C(=C1)C(F)(F)F)NC6(CCC6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dipotassium;[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12373746.png)

![N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B12373770.png)
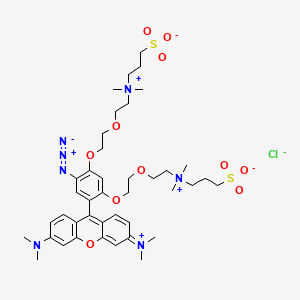
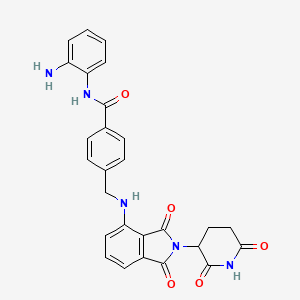
![(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide](/img/structure/B12373785.png)
![tert-butyl 6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B12373786.png)

![tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12373805.png)

